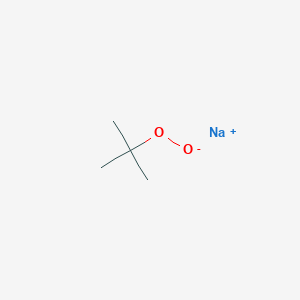
Propane, 1,2-dichloro-2-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane, 1,2-dichloro-2-nitroso- is a chemical compound with the molecular formula C3H5Cl2NO2. It is also known as DCNP and is used in scientific research for its unique properties. DCNP is a nitrosamine, which is a class of compounds known for their carcinogenic properties. However, DCNP is not used for its carcinogenic properties but for its ability to inhibit protein synthesis.
Wirkmechanismus
DCNP inhibits protein synthesis by binding to the ribosome. The ribosome is the cellular structure responsible for the synthesis of proteins. DCNP binds to the ribosome and prevents the formation of peptide bonds between amino acids. This results in the inhibition of protein synthesis.
Biochemische Und Physiologische Effekte
DCNP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inhibiting protein synthesis. DCNP has also been shown to inhibit the production of cytokines, which are proteins that play a role in inflammation. DCNP has been shown to have a neuroprotective effect by inhibiting the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
DCNP has several advantages for lab experiments. It is a potent inhibitor of protein synthesis, which makes it useful for studying the effects of protein synthesis inhibition. DCNP is also relatively stable, which makes it easy to handle and store. However, DCNP is toxic and must be handled with care. It is also relatively expensive, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research involving DCNP. One area of research is the development of new drugs that target protein synthesis. DCNP has been used as a model compound for the development of new drugs that target the ribosome. Another area of research is the study of the effects of protein synthesis inhibition on different cellular processes. DCNP has been used to study the effects of protein synthesis inhibition on the immune system, but there is still much to learn about its effects on other cellular processes. Finally, DCNP could be used in the development of new diagnostic tools for cancer. DCNP has been shown to inhibit the growth of cancer cells, and it could be used to develop new diagnostic tools that target cancer cells.
Synthesemethoden
DCNP can be synthesized by reacting propane-1,2-diamine with sodium nitrite and hydrochloric acid. The reaction produces DCNP as a yellow crystalline solid. The synthesis of DCNP is a complex process and requires careful handling of the chemicals involved.
Wissenschaftliche Forschungsanwendungen
DCNP is used in scientific research to inhibit protein synthesis. It is used to study the effects of protein synthesis inhibition on cellular processes. DCNP has been used to study the role of protein synthesis in the regulation of gene expression. It has also been used to study the effects of protein synthesis inhibition on the immune system.
Eigenschaften
CAS-Nummer |
14825-96-8 |
|---|---|
Produktname |
Propane, 1,2-dichloro-2-nitroso- |
Molekularformel |
C3H5Cl2NO |
Molekulargewicht |
141.98 g/mol |
IUPAC-Name |
1,2-dichloro-2-nitrosopropane |
InChI |
InChI=1S/C3H5Cl2NO/c1-3(5,2-4)6-7/h2H2,1H3 |
InChI-Schlüssel |
RWLUVRSRFMGCME-UHFFFAOYSA-N |
SMILES |
CC(CCl)(N=O)Cl |
Kanonische SMILES |
CC(CCl)(N=O)Cl |
Synonyme |
1,2-Dichloro-2-nitrosopropane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)







![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)



![Nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B82903.png)